molecular formula C16H16Cl2N2 B8446760 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)aniline

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)aniline

Cat. No.: B8446760
M. Wt: 307.2 g/mol
InChI Key: ITSVCLWKVUKMHH-UHFFFAOYSA-N
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Description

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)aniline is a useful research compound. Its molecular formula is C16H16Cl2N2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16Cl2N2

Molecular Weight

307.2 g/mol

IUPAC Name

3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)aniline

InChI

InChI=1S/C16H16Cl2N2/c1-20-8-14(10-3-2-4-12(19)5-10)13-6-11(17)7-16(18)15(13)9-20/h2-7,14H,8-9,19H2,1H3

InChI Key

ITSVCLWKVUKMHH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 6,8-dichloro-2-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline (200 mg, 0.59 mmol, 1.00 equiv), Fe (360 mg, 6.43 mmol, 8.60 equiv), hydrogen chloride (0.02 mL), ethanol (0.6 mL), water (0.2 mL). The resulting solution was stirred for 0.5 h at 80° C. in an oil bath. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 0.2 g (crude) of 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenamine as yellow oil.
Name
6,8-dichloro-2-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
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0.02 mL
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reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
360 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Acetyl was eliminated from N-[3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-phenyl]-acetamide (example 34) by the method described in example 17, intermediate 1, in the presence of sodium ethanolate.
Name
N-[3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-phenyl]-acetamide
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Synthesis routes and methods III

Procedure details

1.54 g (5.0 mmol) of enantiomer B of intermediate 1 were reacted with 1.1 equivalents of 4-nitrophenyl chloroformate in a similar manner to the method described in Example 6, intermediate 1 to obtain 1.87 g of the title compound.
Name
intermediate 1
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0 (± 1) mol
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reactant
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intermediate 1
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